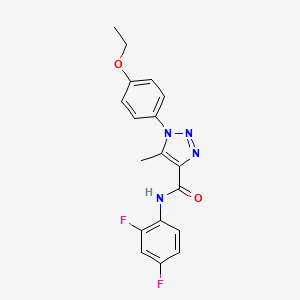
N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, also known as TTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. TTM belongs to the class of oxazole derivatives and has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities.
Mecanismo De Acción
Target of Action
It’s known that thiophene derivatives have a wide range of therapeutic properties and diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of therapeutic effects . The electron pairs on sulfur are significantly delocalized in the π electron system, making thiophene extremely reactive, similar to benzene derivatives .
Biochemical Pathways
It’s known that thiophene derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activity .
Pharmacokinetics
Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the bioavailability of the compound.
Result of Action
It’s known that thiophene derivatives can have a variety of effects at the molecular and cellular level, contributing to their broad spectrum of biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s known that the physicochemical properties of thiophene are similar to those of benzene, which could potentially influence its stability and efficacy .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide in lab experiments include its potential therapeutic properties in various diseases, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and anti-viral effects. However, the limitations of using N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide in lab experiments include its low solubility in water, which can make it difficult to administer in certain assays, and its potential toxicity at high concentrations.
Direcciones Futuras
For N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide research include the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its therapeutic potential in animal models and clinical trials. In addition, N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide derivatives with improved solubility and bioavailability could be developed to enhance its therapeutic properties. Finally, the combination of N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide with other drugs or therapies could be explored to enhance its effectiveness in treating various diseases.
Conclusion
In conclusion, N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, or N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, is a chemical compound with potential therapeutic properties in various diseases such as cancer, viral infections, and inflammatory disorders. N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of the hepatitis C virus. Future research on N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide should focus on the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its therapeutic potential in animal models and clinical trials.
Métodos De Síntesis
The synthesis of N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide involves the condensation of 2-(thiophene-3-carboxamido)oxazole-4-carboxylic acid with thiophen-2-ylmethanamine in the presence of a coupling agent such as EDC or DCC. The reaction is carried out in a solvent such as DMF or DMSO and results in the formation of N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide as a white solid with a melting point of 230-232°C.
Aplicaciones Científicas De Investigación
N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and inflammatory disorders. In cancer research, N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has shown promising results in inhibiting the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has also been studied for its anti-viral properties, particularly against the hepatitis C virus. In addition, N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-(thiophene-3-carbonylamino)-N-(thiophen-2-ylmethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c18-12(9-3-5-21-8-9)17-14-16-11(7-20-14)13(19)15-6-10-2-1-4-22-10/h1-5,7-8H,6H2,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSLWFHCWLGPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

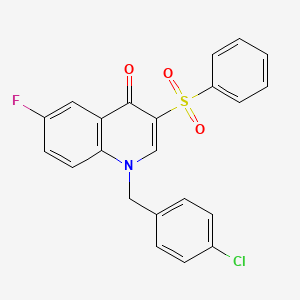
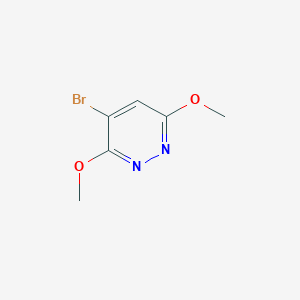
![5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908158.png)
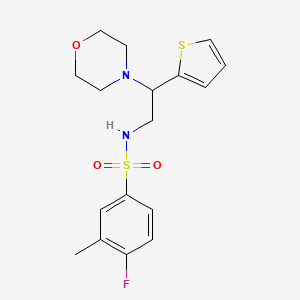
![2-[(4-Oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2908161.png)
![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2908164.png)
![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2908167.png)

![(2E)-5-benzyl-2-{[4-(propan-2-yl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B2908169.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2908171.png)
![1-[(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B2908173.png)
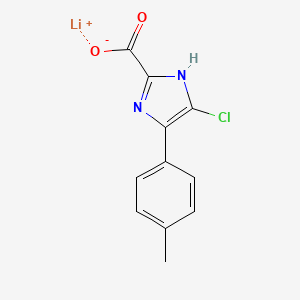
![4-acetyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2908176.png)
